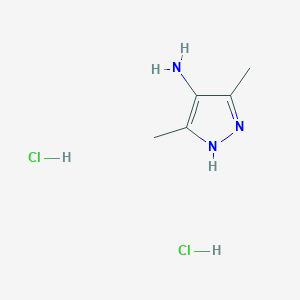
N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide, also known as PPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPAC is a small molecule that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Scientific Research Applications
Novel Anxiolytics
Research on diarylacetylene piperidinyl amides, closely related to the compound , has identified potential applications in treating anxiety. A study highlighted one derivative with modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation, suggesting its use as a novel anxiolytic with potential clinical efficacy for anxiety treatment (Kordik et al., 2006).
Insecticidal Properties
Pyridine derivatives, akin to "N-(4-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide," have been studied for their insecticidal activities. A specific derivative showed significant effectiveness against the cowpea aphid, Aphis craccivora Koch, indicating the potential of these compounds in developing new insecticides (Bakhite et al., 2014).
Chemical Synthesis and Structural Analysis
Several studies have focused on the synthesis, structural analysis, and chemical properties of related pyridine and piperidine derivatives. These include the exploration of their crystal structures, providing insights into the molecular configurations and potential interactions with other molecules. This research supports the development of new materials and compounds for various scientific and industrial applications (Umezono & Okuno, 2015).
Gastroprotective Activity
Compounds structurally related to "this compound" have been evaluated for their gastroprotective activities. Research has identified derivatives that show histamine H2 receptor antagonistic activity, along with gastric anti-secretory and gastroprotective actions, suggesting their potential in treating gastrointestinal disorders (Hirakawa et al., 1998).
Photocatalysis
Studies on the photochemical synthesis of N-arylacetyl lactams from related compounds have shown the potential of these reactions in creating new chemical entities through photo-induced transformations. This research could lead to innovative methods in synthetic chemistry, facilitating the development of novel compounds with diverse applications (Jiang et al., 2013).
properties
IUPAC Name |
N-[4-(3-pyridin-4-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(23)21-16-6-4-15(5-7-16)19(24)22-12-2-3-18(13-22)25-17-8-10-20-11-9-17/h4-11,18H,2-3,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXPRMSWZABGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2605511.png)
![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)



![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide](/img/structure/B2605516.png)